molecular formula C14H15NO B12077186 3-[(Naphthalen-2-yloxy)methyl]azetidine

3-[(Naphthalen-2-yloxy)methyl]azetidine

Cat. No.: B12077186
M. Wt: 213.27 g/mol
InChI Key: BWLWMKTYGGGQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Naphthalen-2-yloxy)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated amine ring) substituted with a naphthalen-2-yloxymethyl group. This structural motif confers unique physicochemical properties, such as enhanced rigidity and lipophilicity, which are advantageous in drug discovery for improving bioavailability and target binding affinity.

The compound is synthesized via multi-step routes, including aza-Michael addition or Suzuki–Miyaura cross-coupling reactions, as demonstrated in azetidine derivatives with similar substitution patterns . Its biological relevance is highlighted by studies showing neuroprotective and anti-inflammatory effects in cellular models, particularly against oxidative stress and mitochondrial dysfunction .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(naphthalen-2-yloxymethyl)azetidine

InChI

InChI=1S/C14H15NO/c1-2-4-13-7-14(6-5-12(13)3-1)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2

InChI Key

BWLWMKTYGGGQGT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(Naphthalen-2-yloxy)methyl]azetidine typically involves the reaction of naphthalen-2-ol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve optimization of these conditions to enhance yield and purity .

Chemical Reactions Analysis

3-[(Naphthalen-2-yloxy)methyl]azetidine undergoes various chemical reactions, including:

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action
Research has indicated that KHG26792 exhibits significant neuroprotective effects against various forms of neurotoxicity. In studies involving MPP+-induced neurotoxicity in SH-SY5Y cells, KHG26792 was shown to:

  • Regulate Oxidative Stress : The compound significantly attenuated oxidative stress markers, including reactive oxygen species (ROS) and malondialdehyde levels, which are critical in the pathophysiology of neurodegenerative diseases like Parkinson’s disease .
  • Modulate Apoptosis : Treatment with KHG26792 resulted in increased levels of Bcl-2 (an anti-apoptotic protein) and decreased levels of Bax (a pro-apoptotic protein), thereby inhibiting caspase-3 activation and reducing apoptotic cell death .
  • Improve Mitochondrial Function : The compound enhanced mitochondrial ATP production and reduced mitochondrial membrane potential loss, which is vital for neuronal survival during stress conditions .

Case Studies
A notable study utilized a mouse model of ischemia/reperfusion injury to demonstrate the protective effects of KHG26792. The results showed that the compound could inhibit apoptotic damage, modulate inflammatory responses, and scavenge free radicals, ultimately improving brain energy metabolism following ischemic events .

Anti-Inflammatory Properties

KHG26792 has also been investigated for its anti-inflammatory properties, particularly through its effects on microglial activation. Key findings include:

  • NLRP3 Inflammasome Modulation : The compound was found to significantly reduce the activation of the NLRP3 inflammasome in lipopolysaccharide-stimulated BV2 microglial cells. This effect was associated with decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
  • Inhibition of Inflammatory Mediators : KHG26792 treatment led to a reduction in nitric oxide production and other inflammatory mediators, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Potential Therapeutic Applications

Given its neuroprotective and anti-inflammatory properties, KHG26792 presents several potential therapeutic applications:

Application Area Description
Neurodegenerative Diseases Potential treatment for conditions like Parkinson's disease through neuroprotection and apoptosis modulation.
Ischemic Stroke Management May offer protective effects against brain injury following ischemic events.
Chronic Inflammatory Disorders Could be beneficial in managing inflammation-related conditions via NLRP3 inhibition.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-2-yloxy)methyl]azetidine involves its interaction with various molecular targets and pathways. It has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it inhibits inflammatory mediators and reduces apoptotic cell death by regulating proteins like inducible nitric oxide synthase and hypoxia-inducible factor 1-alpha .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-[(Naphthalen-2-yloxy)methyl]azetidine and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthetic Route References
3-[(Naphthalen-2-yloxy)methyl]azetidine Naphthalen-2-yloxymethyl ~243.3 (estimated) Neuroprotection, anti-inflammatory Aza-Michael addition, Suzuki coupling
3-(4-Trifluoromethylphenyl)-3-azetidinyl acetic acid methyl ester 4-Trifluoromethylphenyl, acetate ester 289.3 Neuroprotective (via modulation of ion channels) Nucleophilic substitution
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 5-Bromo-2-fluorophenylmethyl 244.1 Antibacterial, enzyme inhibition Alkylation of azetidine precursors
3-Substituted 3-(acetoxymethyl)oxetane compounds Oxetane ring with acetoxymethyl groups ~200–300 Amino acid derivatives for drug discovery Aza-Michael addition
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Naphthalen-1-yloxymethyl triazole hybrid 404.1 Anticancer, antimicrobial Click chemistry (Cu-catalyzed cycloaddition)

Physicochemical and Spectroscopic Properties

  • NMR Signatures : The azetidine ring protons in 3-[(Naphthalen-2-yloxy)methyl]azetidine resonate at δ 3.11–3.71 ppm (methylene groups) and δ 4.10–4.35 ppm (methine proton), similar to other 3-substituted azetidines .
  • IR Spectroscopy : Stretching vibrations for C=O (1671–1682 cm⁻¹) and N–H (3262–3302 cm⁻¹) align with functional groups in triazole and acetamide derivatives .

Biological Activity

3-[(Naphthalen-2-yloxy)methyl]azetidine, also referred to as KHG26792, is a compound that has garnered attention for its potential therapeutic effects, particularly in the fields of neuroprotection and inflammation modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Inflammation Modulation
KHG26792 has been shown to significantly attenuate inflammatory responses in microglial cells, which are crucial in the central nervous system's immune response. In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, KHG26792 reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . The compound appears to exert its anti-inflammatory effects by regulating the NLRP3 inflammasome pathway, a key component in the inflammatory response. Specifically, KHG26792 inhibited the activation of caspase-1 and the apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), both of which are critical in inflammasome activation .

Neuroprotection
In models of neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), KHG26792 demonstrated protective effects against dopaminergic neuron death. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved mitochondrial potential in SH-SY5Y neuroblastoma cells . Additionally, KHG26792 modulated the expression of Bcl-2 and Bax proteins, which are involved in apoptosis regulation, thus highlighting its potential role as a neuroprotective agent .

Table 1: Summary of Biological Activities

Activity Cell Type Effect Observed Mechanism
Anti-inflammatoryBV2 Microglial CellsReduced TNF-α, IL-1β, IL-6 levelsInhibition of NLRP3 inflammasome
NeuroprotectionSH-SY5Y NeuroblastomaDecreased ROS, improved mitochondrial functionModulation of Bcl-2/Bax ratio
Hypoxia protectionBV2 Microglial CellsReduced caspase-3 activity and nitric oxide productionSuppression of hypoxia-inducible factor 1-alpha

Case Studies

Case Study 1: Hypoxia-Induced Toxicity
In a study investigating hypoxia-induced toxicity in BV2 cells, KHG26792 was administered prior to hypoxic conditions. Results indicated a significant reduction in caspase-3 activity and nitric oxide synthase expression. This suggests that KHG26792 may protect against hypoxic damage by inhibiting apoptotic pathways and reducing oxidative stress .

Case Study 2: Parkinson's Disease Model
The protective effects of KHG26792 were further evaluated in an MPP+-induced neurotoxicity model. Treatment with KHG26792 led to a notable decrease in malondialdehyde levels and nitric oxide production while enhancing glutathione peroxidase activity. These findings support the potential use of KHG26792 as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.